molecular formula C16H14Cl2O5 B044422 Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate CAS No. 124992-48-9

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

Cat. No. B044422
M. Wt: 357.2 g/mol
InChI Key: WXJXATZMSNYPTG-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate is a chemical compound recognized for its selective herbicidal properties, particularly against wild oat (Avena fatua L.) in wheat crops. It operates by inhibiting the auxin-stimulated elongation of oat and wheat coleoptile segments, showcasing a mechanism of action that involves auxin antagonism and inhibition of root growth through its metabolite, dichlofop (Shimabukuro et al., 1978).

Synthesis Analysis

The synthesis of similar phenoxy propanoate compounds involves multi-step chemical reactions starting from base phenolic compounds. A related compound was synthesized from 2-(4-hydroxyphenyl)acetic acid, which reacted with thionyl chloride to produce an acetyl chloride intermediate. This was then reacted with other chemical reagents to achieve the final product, showcasing the complexity and detailed chemical manipulations required in synthesizing such molecules (Zhang Dan-shen, 2009).

Molecular Structure Analysis

The crystal structure of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propionate (Diclofop-methyl) has been determined, revealing the conformational features of the 2-phenoxypropionate moiety. The structure closely resembles that of substituted 2-phenoxypropionic acid herbicides, indicating little conformational change associated with the presence of the methyl ester group (Smith et al., 1981).

Chemical Reactions and Properties

This compound functions as a strong auxin antagonist, a mode of action that is crucial for its herbicidal effects. The de-esterified metabolite, dichlofop, is responsible for inhibiting root growth, indicating a dual mechanism of action that is effective in plant species-specific targeting (Shimabukuro et al., 1978).

Physical Properties Analysis

While specific physical properties such as melting point, boiling point, or solubility are not detailed in the available literature, the synthesis and crystal structure analysis provide insights into the compound's molecular architecture, which can influence its physical behavior. The crystallographic analysis reveals its solid-state structure, aiding in understanding its stability and reactivity (Smith et al., 1981).

Chemical Properties Analysis

The chemical properties of methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate, such as reactivity with other compounds and its behavior under different environmental conditions, can be inferred from its mode of action and synthesis pathway. Its ability to inhibit plant growth through auxin antagonism and root growth inhibition reflects its selective reactivity and stability under biological conditions (Shimabukuro et al., 1978).

Scientific Research Applications

  • Herbicide Synthesis and Analysis :

    • Zhang Dan-shen (2009) synthesized a derivative of Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate with potential applications in herbicide development (Zhang Dan-shen, 2009).
    • A method for derivatization of acidic herbicides like this compound for gas chromatographic determination was developed, improving analytical methods for these chemicals (Rompa, Kremer, & Zygmunt, 2004).
  • Agricultural Use and Weed Control :

  • Toxicology and Environmental Impact :

    • Investigations into the interaction of this herbicide with other chemicals like MCPA have been conducted to understand its behavior in agricultural settings (Qureshi & Vanden Born, 1979).
    • Research on the exposure of farm workers to phenoxy acid herbicides including this compound has been undertaken to assess occupational health risks (Manninen, Kangas, Klen, & Savolainen, 1986).
  • Herbicide Behavior and Degradation :

    • Studies on bacterial degradation of mixtures containing this herbicide have explored potential methods for bioremediation and more effective agricultural use (Oh & Tuovinen, 1991).
    • Research into the photochemical behavior of dichlorprop, a related compound, helps understand the environmental fate and breakdown of these types of herbicides (Meunier, Gauvin, & Boule, 2002).
  • Analytical Methods :

    • Advanced techniques have been developed for the determination of phenoxy herbicides in various samples, enhancing our ability to monitor and study these compounds in the environment (Nuhu, Basheer, Alhooshani, & Al-Arfaj, 2012).

Safety And Hazards

Studies have shown that Telodrin exposure can cause a range of health effects in humans and animals, including respiratory distress, liver and kidney damage, reproductive and developmental toxicity, and carcinogenicity1.


Future Directions

While the compound has been widely used in the past, its potential for future applications is currently unknown. Further research is needed to explore its potential uses and to better understand its safety profile1.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O5/c1-9(16(20)21-2)22-10-3-5-11(6-4-10)23-15-8-14(19)12(17)7-13(15)18/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJXATZMSNYPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924981
Record name Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate

CAS RN

124992-48-9
Record name Propanoic acid, 2-(4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124992489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FS Tanaka, BL Hoffer, RH Shimabukuro… - Journal of Agricultural …, 1990 - ACS Publications
The major metabolic pathway for detoxication of diclofop-methyl in tolerant plant species is by ring hydroxylation followed by glucoside conjugation. This investigation reports on the …
Number of citations: 27 pubs.acs.org
FS Tanaka, RG Wien, RG Zaylskie… - Journal of Agricultural …, 1990 - ACS Publications
In the metabolism of diclofop-methyl by tolerant plant species, three ring-hydroxylated metabolites were formed as major metabolites. For conclusive identification of these metabolites, …
Number of citations: 7 pubs.acs.org

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